![molecular formula C16H20N2O4 B499039 2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid CAS No. 1037015-75-0](/img/structure/B499039.png)
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid, commonly referred to as 2-MPA, is an organic compound belonging to the class of piperazin-2-ylacetic acids. It is an important intermediate in the synthesis of other compounds and has a wide range of scientific research applications, including in biochemical and physiological studies.
科学的研究の応用
Global Trends in Herbicide Toxicity Research
Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been widely studied for their environmental impact and toxicology, reflecting the significant attention on agricultural chemicals' effects on health and ecosystems. Zuanazzi et al. (2020) performed a scientometric review to analyze trends and gaps in 2,4-D herbicide toxicity studies, highlighting the importance of understanding the toxicological profile of agricultural chemicals used worldwide (Zuanazzi, Ghisi, & Oliveira, 2020).
Mechanisms of Lignin Model Compound Degradation
Yokoyama (2015) reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the significance of the presence of the γ-hydroxymethyl group in the degradation process. This work contributes to the understanding of lignin's chemical degradation, relevant for research into compounds with complex phenolic structures (Yokoyama, 2015).
Anti-Cancer and Anti-Inflammatory Potential of Phytochemicals
Epifano et al. (2015) discussed the biological effects of 4′-geranyloxyferulic acid, a compound extracted from plants, revealing its potential as an anti-inflammatory and anti-tumor agent. This review underscores the therapeutic possibilities of naturally derived compounds in treating diseases and their relevance in pharmacological research (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Biodegradation and Environmental Applications of Enzymatic Processes
Husain and Husain (2007) reviewed the use of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants. This research highlights the role of enzymes in environmental remediation and the potential application of biochemical processes in treating wastewater containing complex organic compounds (Husain & Husain, 2007).
特性
IUPAC Name |
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-22-14-7-3-2-5-12(14)6-4-9-18-10-8-17-16(21)13(18)11-15(19)20/h2-7,13H,8-11H2,1H3,(H,17,21)(H,19,20)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXZZODSQINRIV-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

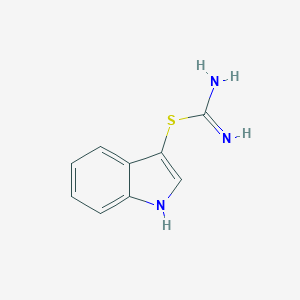
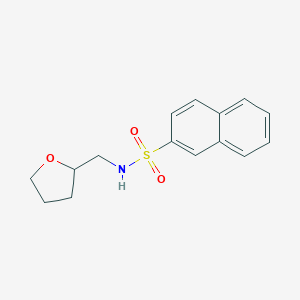

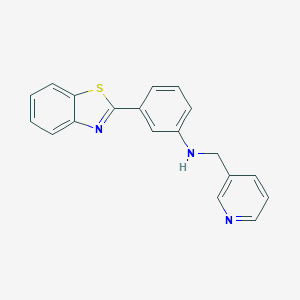
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)
![3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B498969.png)
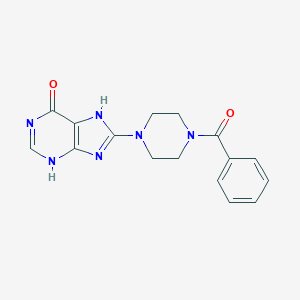
![4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B498972.png)

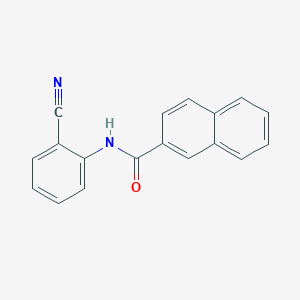
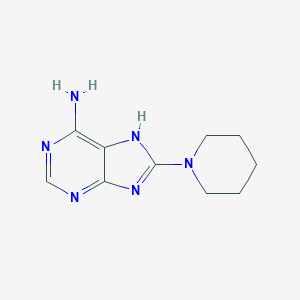
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(1-piperidinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B498976.png)
![9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-3H-purin-6-one](/img/structure/B498978.png)